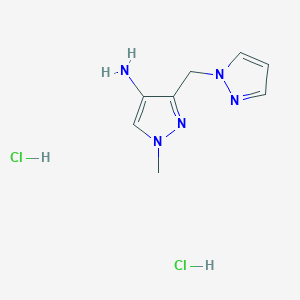

1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

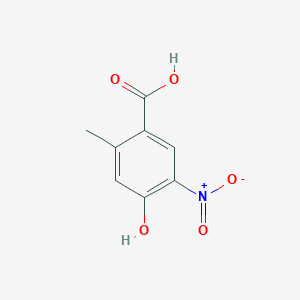

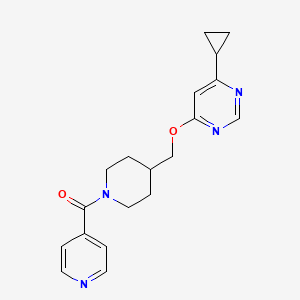

The compound "1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;dihydrochloride" is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the ultrasound-mediated condensation of amine with dehydroacetic acid, which has been reported to offer several advantages including simplicity, shorter reaction times, and higher yields . Although the specific synthesis of "1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;dihydrochloride" is not detailed in the provided papers, the general approach to synthesizing pyrazole derivatives could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their properties and reactivity. The crystal and molecular structure of a related compound, 1,2-dihydro-5-methyl-2-phenyl-4-(9H-thioxanthen-9-yl)-3H-pyrazol-3-one, was examined using X-ray diffraction, revealing the presence of intermolecular hydrogen bonding which influences the compound's stability and tautomeric form in the solid state . This suggests that similar structural analyses could be applied to "1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;dihydrochloride" to understand its solid-state characteristics.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, the synthesis of 3-(4,5-dihydro-1H-pyrazol-1-ylmethyl)oxazolidines and related compounds involves reactions with α-amino alcohols, formaldehyde, and 4,5-dihydro-1H-pyrazoles, yielding products in moderate to high yields . This indicates that the compound may also participate in similar reactions, potentially leading to a variety of products with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Schiff base derivatives of 4-acylpyrazolones, for example, exhibit tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms. The solid-state structure of one such derivative was found to be stabilized by strong hydrogen bonding, which is a key factor in determining its physical properties . This information can be extrapolated to suggest that "1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;dihydrochloride" may also exhibit tautomerism and that its physical properties could be similarly influenced by intramolecular interactions.

Aplicaciones Científicas De Investigación

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites :

- A study by Titi et al. (2020) discussed the synthesis and characterization of pyrazole derivatives, including 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine, highlighting their potential biological activities against breast cancer and microbial infections (Titi et al., 2020).

Structural Tautomerism in Schiff Bases :

- Amarasekara et al. (2009) investigated Schiff base derivatives, revealing their amine-one(I) tautomeric form, which is relevant in understanding the structural behavior of compounds like 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine (Amarasekara et al., 2009).

Synthesis and Characterization of Tridentate Molecules :

- Garbacia et al. (2005) presented the synthesis of bis(pyrazol-1-ylmethyl)amines, focusing on the effect of various substituents on these tridentate molecules, which is relevant to understanding the properties of pyrazole derivatives like 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine (Garbacia et al., 2005).

Reaction Studies Involving Pyrazol-5-amines :

- Koyioni et al. (2014) explored the reaction of 1H-pyrazol-5-amines with Appel salt, which is pertinent for understanding the chemical behavior of similar compounds such as 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine (Koyioni et al., 2014).

Synthesis of Pyrazole-Containing Chelating Agents :

- Research by Driessen (2010) described the synthesis of pyrazole-containing chelating agents, relevant to the chemical applications of pyrazole derivatives (Driessen, 2010).

Iron(III) Complexes and Catechol Dioxygenases Models :

- Sundaravel et al. (2010) investigated iron(III) complexes with pyrazolyl ligands as models for catechol dioxygenases, which is significant for understanding the coordination chemistry of pyrazole derivatives (Sundaravel et al., 2010).

Impact of Intramolecular H-bonding in Pyrazole Derivatives :

- Szlachcic et al. (2020) analyzed the molecular structure and reactivity of pyrazole derivatives, emphasizing the role of intramolecular hydrogen bonding, relevant for compounds like 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine (Szlachcic et al., 2020).

Inhibitory Action on Corrosion of Pure Iron :

- Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of iron, which is relevant for understanding the practical applications of pyrazole derivatives in materials science (Chetouani et al., 2005).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.2ClH/c1-12-5-7(9)8(11-12)6-13-4-2-3-10-13;;/h2-5H,6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKRUPKPQQQAOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN2C=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-7-((3,4-dimethoxyphenethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017278.png)

![2-(2-oxooxazolidin-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017280.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3017281.png)

![1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B3017288.png)

![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)